molecular formula C19H15ClN2O4 B1679243 Rebamipide CAS No. 90098-04-7

Rebamipide

Cat. No. B1679243
CAS RN: 90098-04-7
M. Wt: 370.8 g/mol
InChI Key: ALLWOAVDORUJLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rebamipide is an amino acid derivative of 2-(1H)-quinolinone. It is used for mucosal protection, healing of gastroduodenal ulcers, and treatment of gastritis . It works by enhancing mucosal defense, scavenging free radicals, and temporarily activating genes encoding cyclooxygenase-2 .


Synthesis Analysis

The hydrolysis of (Vr) with HCl produces 3-(2-chloroquinolin-4-yl)-®-alanine (VIr), which is treated with HCl and propylene oxide to afford 3-(2-oxo-2,3-dihydroquinolin-4-yl)-®-alanine (VIIr). This compound is then acylated with 4-chlorobenzoyl chloride (VIII) by means of K2CO3 in acetone, affording ®-OPC-12759 .


Molecular Structure Analysis

Two crystal forms of Rebamipide were isolated by recrystallization and characterized by differential thermal analysis (DTA), thermogravimetric analysis (TG), powder X-ray diffractometry, infrared spectrometry, and nuclear magnetic resonance . The DTA curve of Form 1 showed one endothermic peak at 305.2 °C, and that of Form 2 showed one endothermic peak at 307.3 °C .


Chemical Reactions Analysis

There is limited information available on the chemical reactions of Rebamipide .


Physical And Chemical Properties Analysis

Rebamipide has been investigated for its solid forms. Four RBM solvates, including dimethyl sulfoxide solvate (RBM/DMSO), dichloromethane solvate (RBM/CH2Cl2), hydrate (RBM/H2O), and hemiethanol hemihydrate, were prepared via solvent crystallization .

Scientific Research Applications

Gastric Cancer

Rebamipide, initially used for gastric ulcers and gastritis, has been studied for its effects on gastric cancer. Kang et al. (2010) found that rebamipide significantly suppressed the expression of phospholipase D (PLD) in gastric cancer cells, which could contribute to the inhibition of inflammation and proliferation in gastric cancer (Kang et al., 2010). Tanigawa et al. (2006) also observed that rebamipide inhibited human gastric cancer cell growth by activating the Smad signaling pathway and suppressing proliferation (Tanigawa et al., 2006).

Hepatic Ischemia/Reperfusion Injury

Rebamipide has demonstrated potential in hepatic protection. Gendy et al. (2017) found that rebamipide reduced serum levels of liver enzymes, improved liver histopathology, and elevated hepatic ATP, suggesting its effectiveness in hepatic ischemia/reperfusion injury (Gendy et al., 2017).

Dermatitis and Inflammatory Skin Diseases

Li et al. (2015) reported that rebamipide alleviated the inflammatory reaction induced by TNF-α in macrophages and attenuated dermatitis in a mouse model, suggesting its potential in treating inflammatory skin diseases (Li et al., 2015).

Ocular Surface Disorders

Rebamipide has been explored for treating dry eye syndrome. Kashima et al. (2014) found that rebamipide ophthalmic suspensions can effectively treat tear deficiency and mucin-caused corneal epithelial damage, thus beneficial for severe dry eye treatment and other ocular surface disorders (Kashima et al., 2014).

Articular Cartilage Degeneration in Osteoarthritis

Rebamipide has shown promise in preventing articular cartilage degeneration. Suzuki et al. (2020) demonstrated that intra-articular injection of rebamipide in murine models prevented cartilage degeneration and modulated inflammatory and anabolic factors in human chondrocytes (Suzuki et al., 2020).

Immune Modulation in Sjogren's Syndrome

Park et al. (2019) showed that rebamipide could suppress the progression of Sjogren's syndrome by modulating T and B cells, indicating its potential in treating autoimmune diseases (Park et al., 2019).

Gastrointestinal Protection and Inflammation

Extensive research has been conducted on rebamipide's gastroprotective properties. It's been found effective in treating various gastrointestinal disorders due to its ability to stimulate prostaglandin synthesis, inhibit reactive oxygen species, and reduce inflammation (Naito & Yoshikawa, 2010).

Safety And Hazards

Rebamipide is toxic if swallowed . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye .

Future Directions

Rebamipide has been used in clinical practice for the treatment and prevention of various gastrointestinal diseases for 30 years . It is expected to stabilize the tear film and improve the damage .

properties

IUPAC Name

2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLWOAVDORUJLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045937
Record name Rebamipide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rebamipide

CAS RN

90098-04-7
Record name Rebamipide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90098-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rebamipide [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090098047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rebamipide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11656
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name rebamipide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758955
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Rebamipide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rebamipide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name REBAMIPIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR583V32ZR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

100 ml of anhydrous ethyl alcohol and 2.23 g of sodium ethoxide (96%) were added to a 500 ml flask, and the mixture was cooled down to below 5° C. After adding 7.91 g of diethyl 4-chlorobenzamidomalonate, the resulting solution was stirred at below 5° C. for one hour. 5.00 g of 4-bromomethylquinolinon was added to the mixture and the resulting solution was stirred at the room temperature for 16 hours to produce an intermediate, ethyl 2-(4-chlorobenzoylamino)-2-ethoxycarbonyl-3-[2(1H)-quinolinon-4-yl]propionate. After the completion of the reaction, 2.71 g of sodium hydroxide (93%) was added to the above solution, which was then stirred at the room temperature for about 2 hours. Subsequently, the resulting solution was warmed to about 60° C. and stirred for 4 hours to complete the reaction. The concentrated hydrochloric acid were added to the residue for crystallization. The crystal thus obtained was filtered and then subjected to recrystallization with DMF and water to yield 7.15 g (91.78%) of 2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic acid.
Quantity
2.71 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

100 ml of anhydrous ethyl alcohol and 2.23 g of sodium ethoxide (96%) were added to a 500 ml flask, and the mixture was cooled down to below 5° C. After adding 7.91 g of diethyl 4-chlorobenzamidomalonate, the resulting solution was stirred at below 5° C. for one hour. 5.00 g of 4-bromomethylquinolinon was added to the mixture and the resulting solution was stirred at the room temperature for 16 hours to produce an intermediate, ethyl 2-(4-chlorobenzoylamino)-2-ethoxycarbonyl-3-[2(1H)-quinolinon-4-yl]propionate. After the completion of the reaction, 3.93 g of potassium hydroxide (90%) was added to the above solution, which was then stirred at the room temperature for about 2 hours. Subsequently, the resulting solution was warmed to about 60° C. and stirred for 4 hours to complete the reaction. The concentrated hydrochloric acid were added to the residue for crystallization. The crystal thus obtained was filtered and then subjected to recrystallization with DMF and water to yield 7.17 g (92.04%) of 2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic acid.
Quantity
3.93 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rebamipide
Reactant of Route 2
Reactant of Route 2
Rebamipide
Reactant of Route 3
Reactant of Route 3
Rebamipide
Reactant of Route 4
Reactant of Route 4
Rebamipide
Reactant of Route 5
Reactant of Route 5
Rebamipide
Reactant of Route 6
Rebamipide

Citations

For This Compound
8,050
Citations
T Arakawa, K Higuchi, Y Fujiwara, T Watanabe… - Digestive diseases and …, 2005 - Springer
… rebamipide on gastric cancer growth has also been shown. In this issue we reviewed recent advances in understanding of rebamipide’… the current views on rebamipide’s mechanisms of …
Number of citations: 182 link.springer.com
S Zhang, Q Qing, Y Bai, H Mao, W Zhu, Q Chen… - Digestive diseases and …, 2013 - Springer
… rebamipide acted better than placebo against short-term NSAID-induced gastroduodenal injury. Separate studies showed rebamipide … Especially, rebamipide showed a beneficial effect …
Number of citations: 123 link.springer.com
MH Jaafar, SZ Safi, MP Tan, S Rampal… - Digestive diseases and …, 2018 - Springer
… the efficacy of rebamipide, a gastric … rebamipide with placebo or other treatments, involving human adults aged 18 years or over. All articles were required to contain rebamipide as their …
Number of citations: 81 link.springer.com
Y Naito, T Yoshikawa - Expert review of gastroenterology & …, 2010 - Taylor & Francis
… clinical profile of rebamipide and to explore further possibilities for additional indications. … 100 mg of rebamipide and the prescribed dosage is 100 mg three-times daily. Rebamipide was …
Number of citations: 186 www.tandfonline.com
BS Shin, CH Kim, YS Jun, CH Yoon, JI Rho… - Drug development …, 2004 - Taylor & Francis
… profiles of rebamipide and rebamipide lysinate … rebamipide lysinate dramatically improved at pH 5.1 (17‐fold increases) over free acid. Despite improved solubility profiles, rebamipide …
Number of citations: 27 www.tandfonline.com
VT Ivashkin, AS Trukhmanov… - Terapevticheskii …, 2020 - journals.eco-vector.com
… Rebamipide is a mucoprotective drug which was developed in Japan in 1990. The therapeutic effect of rebamipide … The combination of proton pump inhibitors and rebamipide is more …
Number of citations: 18 journals.eco-vector.com
T Arakawa, K Kobayashi, T Yoshikawa… - … diseases and sciences, 1998 - europepmc.org
… In a preliminary clinical study, rebamipide improved the quality of gastric ulcer healing and … of rebamipide's action. These studies demonstrated unique properties of rebamipide and …
Number of citations: 232 europepmc.org
MY Zvyaglova, OV Knyazev, AI Parfenov - Terapevticheskii arkhiv, 2020 - ter-arkhiv.ru
Rebamipide is a cytoprotector developed in Japan where it has been successfully used for the treatment of stomach diseases for 30 years. Initially discovered effects of the drug …
Number of citations: 19 ter-arkhiv.ru
T Nishizawa, Y Nishizawa, N Yahagi… - Journal of …, 2014 - Wiley Online Library
… that the application of rebamipide during the eradication of … systematically evaluated whether rebamipide improves the … comparing rebamipide supplementation with non-rebamipide…
Number of citations: 82 onlinelibrary.wiley.com
…, Rebamipide Ophthalmic Suspension Phase II Study … - Ophthalmology, 2012 - Elsevier
OBJECTIVE: To investigate the dose response for efficacy of 1% and 2% rebamipide ophthalmic suspension compared with placebo in patients with dry eye. DESIGN: A randomized, …
Number of citations: 120 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.